molecular formula C13H13N3O4 B2534470 N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide CAS No. 899743-92-1

N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2534470
CAS No.: 899743-92-1
M. Wt: 275.264
InChI Key: HAAKAVKRSIHNQO-UHFFFAOYSA-N
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Description

Compounds with isoxazole and benzyl groups, such as the one you mentioned, are often used in scientific research due to their unique structure . They can have diverse applications, such as in drug development, molecular biology studies, and medicinal chemistry investigations.


Molecular Structure Analysis

The molecular structure of “N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide” would likely be complex due to the presence of isoxazole and benzyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. These properties could include solubility, stability, melting point, boiling point, and others .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide, while not directly mentioned, is related to compounds investigated for their therapeutic potentials. A novel compound, YM-244769, has been studied for its pharmacological properties, specifically as a potent Na+/Ca2+ exchange (NCX) inhibitor. This compound preferentially inhibits NCX3, indicating a potential for neuroprotective drug development. The differential inhibition of NCX isoforms suggests a focused therapeutic application in protecting against hypoxia/reoxygenation-induced neuronal cell damage, emphasizing its utility in neurological disorders or injuries (Iwamoto & Kita, 2006).

Catalysis and Material Science

Research on palladium(II) and gold(I) complexes of a new O-functionalized N-heterocyclic carbene ligand demonstrates the application of similar molecular frameworks in catalysis and material science. The study details synthetic and structural aspects, showcasing the versatility of such compounds in facilitating diverse chemical transformations and contributing to the development of new materials and catalysts (Ray, Shaikh, & Ghosh, 2007).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds with structural features similar to this compound. Schiff bases derived from N-heterocyclic carbene precursors and their metal complexes have shown significant antibacterial activity against various pathogens. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Patil et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of “N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide”. In drug development, for example, the mechanism of action often involves interaction with biological targets, such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with “N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide” would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-10-5-3-2-4-9(10)8-14-12(17)13(18)15-11-6-7-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAKAVKRSIHNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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